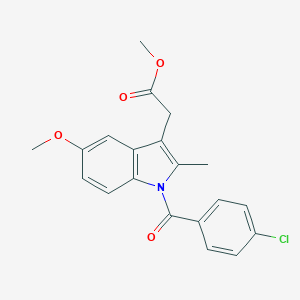

吲哚美辛甲酯

描述

Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, is a useful research compound. Its molecular formula is C20H18ClNO4 and its molecular weight is 371.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

非甾体抗炎药 (NSAID)

吲哚美辛甲酯是一种非甾体抗炎药 (NSAID)。 它是治疗风湿性疾病和其他退行性炎症疾病的首选药物 . 它具有镇痛、退热和抗炎特性,使其成为各种临床试验和疗法中使用最强大的药物之一 .

阻断前列腺素合成

吲哚美辛甲酯的作用机制包括阻断前列腺素的合成,从而减少和消除患者的许多炎症状况 . 这使其成为控制各种炎症状况的宝贵药物。

制药质量控制

吲哚美辛甲酯用于制药质量控制。 常规制药分析使用各种化学方法来识别吲哚美辛作为完整药物形式的多组分系统中的单独活性成分 .

临床实践

在临床实践中,吲哚美辛的测定很重要,因为它需要确定其在不同生物样本中的浓度,以确保更好地监测特定疗法 .

局部制剂

已经进行了一些研究来增强吲哚美辛衍生物的脂溶性,以便用于局部制剂 . 这是通过在酯键连接处向药物添加各种烷基来完成的 . 目的是降低与吲哚美辛相关的副作用 .

透皮应用

作用机制

Target of Action

Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

Indomethacin Methyl Ester exerts its effects by potently and non-selectively inhibiting COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .

Biochemical Pathways

The primary biochemical pathway affected by Indomethacin Methyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of AA to prostaglandins, leading to a decrease in inflammation, pain, and fever . It has also been suggested that Indomethacin Methyl Ester may disrupt autophagic flux .

Pharmacokinetics

The metabolites are primarily inactive and have no pharmacological activity .

Result of Action

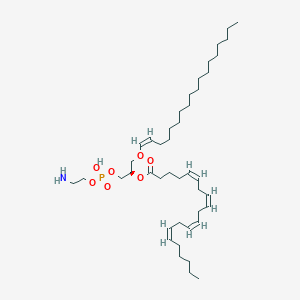

The molecular and cellular effects of Indomethacin Methyl Ester’s action include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and COX-2 . It has also been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Methyl Ester. For instance, it has been suggested that blockage of α2 adrenergic receptors may increase the aggressive factors induced by Indomethacin, and stimulation of α2 adrenergic receptors may increase protective factors . Additionally, the presence of other drugs and individual patient characteristics can also impact the drug’s effectiveness and safety .

生化分析

Biochemical Properties

Indomethacin Methyl Ester has been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) proteins from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells than Indomethacin . This suggests that it interacts with these enzymes and proteins, inhibiting their activity and thus reducing inflammation .

Cellular Effects

In terms of cellular effects, Indomethacin Methyl Ester has been found to exhibit stronger cytotoxicity than ethyl ester, γ-lactone derivatives of Indomethacin, and Indomethacin in promyelocytic leukemia HL-60 cells . It causes apoptotic bodies, DNA fragmentation, and enhanced PARP and pro-caspase 3 degradation in HL-60 cells .

Molecular Mechanism

The molecular mechanism of action of Indomethacin Methyl Ester involves its binding to COX-2 . Computational studies have revealed two possible binding modes in COX-2 for Indomethacin Methyl Ester, which differ from the experimental binding mode found for Indomethacin . Both alternative binding modes might explain the observed COX-2 selectivity of Indomethacin Methyl Ester .

Dosage Effects in Animal Models

In animal models, specifically rats with modeled rheumatoid arthritis, the anti-inflammatory effect of Indomethacin Methyl Ester was studied at doses of 6.25, 12.5, and 25 mg/kg . It was found that doses of 12.5 and 25 mg/kg reduced joint inflammation and promoted recovery of the microstructure of the synovial membrane and articular cartilage better than Indomethacin .

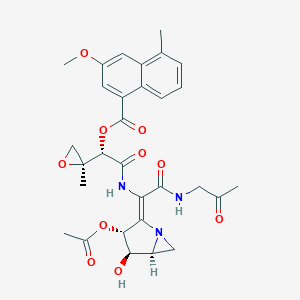

Metabolic Pathways

Indomethacin undergoes extensive biodegradation via O-demethylation, N-deacylation, or both reactions . Its main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides

属性

IUPAC Name |

methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHORWCUMZIORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166800 | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-18-9 | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indometacin methylester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

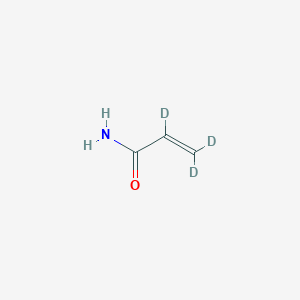

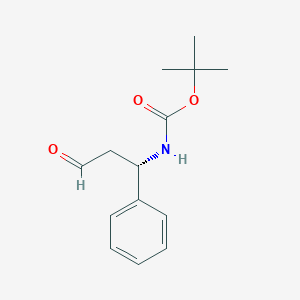

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)

![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)

![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)